Macrophage ACAT Inhibitory Potency: 1aa vs. Development Candidate 1g (FR190809)
Compound 1aa (1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea) exhibited an ACAT IC₅₀ of 2.9 nM in the macrophage assay, which was approximately 15-fold more potent than the development candidate 1g (FR190809, IC₅₀ ≈ 45 nM). This extreme potency exceeded the threshold associated with adrenal toxicity in rabbits, leading to the rejection of 1aa for further development [1]. The comparison provides a direct, within-study benchmark that defines 1aa as a high-potency, adrenotoxic reference compound within this chemical series.
| Evidence Dimension | Macrophage ACAT inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.9 nM (compound 1aa) |
| Comparator Or Baseline | IC₅₀ ≈ 45 nM (compound 1g, FR190809) |
| Quantified Difference | Approximately 15-fold greater potency for 1aa |
| Conditions | In vitro macrophage ACAT assay; enzyme source and substrate conditions as described in Tanaka et al., 1998 |
Why This Matters
For researchers investigating the relationship between ACAT inhibition potency and adrenal toxicity, 1aa serves as a characterized hyper-potent comparator that reproducibly induces adrenotoxicity, unlike the development candidates which were selected for safety.
- [1] Tanaka A, Terasawa T, Hagihara H, Ishibe N, Sawada M, Sakuma Y, Hashimoto M, Takasugi H, Tanaka H. Inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase. 3. Discovery of a Novel Series of N-Alkyl-N-[(fluorophenoxy)benzyl]-N′-arylureas with Weak Toxicological Effects on Adrenal Glands. J Med Chem. 1998;41(22):4408-4420. doi:10.1021/jm980399q. View Source
